7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves a multi-step reaction processThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its psychoactive properties. Additionally, the 3,4,5-trimethoxyphenyl group contributes to its unique pharmacological profile by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties but lacking the 3,4,5-trimethoxyphenyl group.
Lorazepam: A benzodiazepine with a different substitution pattern, leading to variations in its pharmacological effects.
Clonazepam: Known for its anticonvulsant properties, differing in its molecular structure and target interactions.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one imparts unique pharmacological properties, making it distinct from other benzodiazepines. This group enhances its binding affinity and specificity for certain molecular targets, contributing to its diverse bioactivity .
Properties
IUPAC Name |
7-methyl-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-10-11-20-19(12-16)24(17-8-6-5-7-9-17)28(15-23(29)27-20)26(30)18-13-21(31-2)25(33-4)22(14-18)32-3/h5-14,24H,15H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPHUJKWTHQSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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